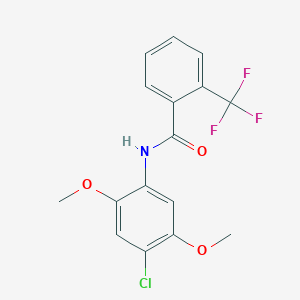
5-chloro-1,3-dimethyl-2-(4-morpholinylcarbonyl)-1H-indole
Übersicht
Beschreibung
5-chloro-1,3-dimethyl-2-(4-morpholinylcarbonyl)-1H-indole, also known as AG-490, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been shown to possess potent biological activities.
Wirkmechanismus
5-chloro-1,3-dimethyl-2-(4-morpholinylcarbonyl)-1H-indole exerts its biological effects by inhibiting the activity of the Janus kinase (JAK) and signal transducers and activators of transcription (STAT) signaling pathway. This pathway is involved in various cellular processes such as cell growth, differentiation, and survival. By inhibiting this pathway, 5-chloro-1,3-dimethyl-2-(4-morpholinylcarbonyl)-1H-indole can modulate various cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
5-chloro-1,3-dimethyl-2-(4-morpholinylcarbonyl)-1H-indole has been shown to modulate various cellular processes. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-chloro-1,3-dimethyl-2-(4-morpholinylcarbonyl)-1H-indole also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 5-chloro-1,3-dimethyl-2-(4-morpholinylcarbonyl)-1H-indole has been shown to inhibit the replication of certain viruses by interfering with viral entry and replication.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-1,3-dimethyl-2-(4-morpholinylcarbonyl)-1H-indole has several advantages for lab experiments. It is a potent inhibitor of the JAK/STAT signaling pathway and can be used to investigate the role of this pathway in various cellular processes. 5-chloro-1,3-dimethyl-2-(4-morpholinylcarbonyl)-1H-indole is also relatively easy to synthesize and purify, which makes it a useful tool for scientific research. However, 5-chloro-1,3-dimethyl-2-(4-morpholinylcarbonyl)-1H-indole has some limitations. It has been shown to have off-target effects and can inhibit other kinases besides JAK. This can complicate the interpretation of experimental results.
Zukünftige Richtungen
For the study of 5-chloro-1,3-dimethyl-2-(4-morpholinylcarbonyl)-1H-indole include investigating its role in different cell types and disease models, developing more potent and selective inhibitors of the JAK/STAT pathway, and exploring its combination with other drugs or therapies.
Wissenschaftliche Forschungsanwendungen
5-chloro-1,3-dimethyl-2-(4-morpholinylcarbonyl)-1H-indole has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-tumor, anti-inflammatory, and anti-viral activities. 5-chloro-1,3-dimethyl-2-(4-morpholinylcarbonyl)-1H-indole has been used in various scientific research studies to investigate its effects on different cell types. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses.
Eigenschaften
IUPAC Name |
(5-chloro-1,3-dimethylindol-2-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-10-12-9-11(16)3-4-13(12)17(2)14(10)15(19)18-5-7-20-8-6-18/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJCRJXMCUYPCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)Cl)C)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(5-{[(2-phenylethyl)amino]methyl}-2-furyl)benzoic acid hydrochloride](/img/structure/B4446834.png)
![2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-butanol hydrochloride](/img/structure/B4446839.png)
![N-(2,5-dimethoxyphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4446847.png)
![3-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-chloro-4-methylphenyl)propanamide](/img/structure/B4446852.png)

![N-[1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4446877.png)
![6-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4446887.png)
![1'-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4446889.png)
![4-[bis(4-fluorophenyl)methyl]-N-(2-furylmethyl)-1-piperazinecarboxamide](/img/structure/B4446893.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4446896.png)
![N~1~-[3-(dimethylamino)propyl]-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4446919.png)

![N-[4-(1-pyrrolidinyl)benzyl]-2-naphthalenesulfonamide](/img/structure/B4446942.png)
![N-[3-(1-azepanyl)propyl]-1-(2-chloro-6-fluorophenyl)methanesulfonamide](/img/structure/B4446947.png)